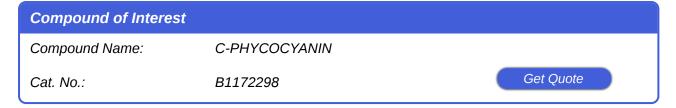


# Application Notes and Protocols: C-phycocyanin in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**C-phycocyanin** (C-PC) is a highly fluorescent phycobiliprotein found in cyanobacteria.[1][2] Its intrinsic spectroscopic properties, including a strong absorption of orange-red light and emission of bright red fluorescence, make it a valuable tool in various biomedical applications, particularly flow cytometry.[1][2][3] This water-soluble protein exhibits a high quantum yield and a large Stokes shift, characteristics that are highly desirable for fluorescent probes in multicolor analysis.[2][4] These application notes provide a comprehensive overview of the use of **C-phycocyanin** in flow cytometry, including its photophysical properties, detailed experimental protocols for antibody conjugation and cell staining, and its application in tandem dyes.

## **Photophysical Properties of C-phycocyanin**

**C-phycocyanin**'s utility in flow cytometry is primarily due to its excellent spectral characteristics. It is efficiently excited by the commonly available 633 nm red laser, making it compatible with most modern flow cytometers.[5] A summary of its key photophysical properties is presented below for easy reference and comparison.



| Property                     | Value                        | Reference |
|------------------------------|------------------------------|-----------|
| Excitation Maximum (λex)     | ~620 nm                      | [1][2][5] |
| Emission Maximum (λem)       | ~642 nm                      | [1][5][6] |
| Molar Extinction Coefficient | High (specific value varies) | [2]       |
| Quantum Yield (Φ)            | ~0.81                        | [6]       |
| Molecular Weight             | ~240 kDa for the hexamer     | [6][7]    |

# **Experimental Protocols**

## I. Antibody Conjugation to C-phycocyanin

This protocol describes the covalent conjugation of an antibody to **C-phycocyanin** using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker. This method involves the reaction of the maleimide group of the crosslinker with free sulfhydryl groups on the antibody.

#### Materials:

- Purified C-phycocyanin
- Antibody (at least 2 mg/mL in a buffer free of amines and ammonium salts)
- SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Dithiothreitol (DTT)
- Desalting columns
- Reaction buffers:
  - Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
  - Exchange Buffer: PBS with 1 mM EDTA, pH 7.0



- Quenching solution: 1 M Tris-HCl, pH 8.0
- Storage buffer: PBS with 0.1% Bovine Serum Albumin (BSA) and 0.05% sodium azide

#### Procedure:

- Derivatization of C-phycocyanin with SMCC: a. Prepare a 10 mg/mL stock solution of SMCC in anhydrous DMSO immediately before use. b. Add SMCC to the C-phycocyanin solution at a molar ratio of approximately 10:1 (SMCC:C-PC). c. Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light. d. Remove excess, unreacted SMCC by passing the derivatized C-phycocyanin over a desalting column preequilibrated with Exchange Buffer.
- Reduction of Antibody Disulfide Bonds: a. Add a 20-fold molar excess of DTT to the antibody solution. b. Incubate for 30 minutes at room temperature to reduce the disulfide bonds and generate free sulfhydryl groups. c. Remove excess DTT using a desalting column preequilibrated with Conjugation Buffer.
- Conjugation Reaction: a. Immediately mix the maleimide-activated C-phycocyanin with the reduced antibody. A molar ratio of approximately 2:1 (C-PC:antibody) is a good starting point.
   b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.
- Quenching and Purification: a. Quench the reaction by adding the quenching solution to a
  final concentration of 10-20 mM. b. Incubate for 20 minutes at room temperature. c. Purify
  the C-phycocyanin-antibody conjugate from unconjugated C-phycocyanin and antibody
  using size exclusion chromatography or dialysis.
- Storage: a. Store the purified conjugate in storage buffer at 4°C, protected from light. Do not freeze.

## **II.** Cell Staining for Flow Cytometry

This protocol provides a general procedure for staining cells in suspension with a **C-phycocyanin** conjugated antibody for subsequent analysis by flow cytometry.

Materials:



- · Cells of interest
- C-phycocyanin conjugated antibody
- Staining Buffer: PBS with 1-2% BSA or Fetal Bovine Serum (FBS) and 0.05% sodium azide
- (Optional) Fc block (e.g., anti-CD16/32 for mouse cells)
- (Optional) Fixation/Permeabilization buffers for intracellular staining
- (Optional) Propidium Iodide (PI) or other viability dye

#### Procedure:

- Cell Preparation: a. Prepare a single-cell suspension of your target cells at a concentration of 1 x 10<sup>7</sup> cells/mL in ice-cold Staining Buffer.
- Fc Receptor Blocking (Optional but Recommended): a. Add Fc block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
- Cell Staining: a. Add the predetermined optimal concentration of the C-phycocyanin conjugated antibody to the cell suspension. b. Incubate for 20-30 minutes on ice or at 4°C, protected from light.
- Washing: a. Wash the cells twice with 1-2 mL of ice-cold Staining Buffer by centrifugation at 300-400 x g for 5 minutes at 4°C.
- Resuspension: a. Resuspend the cell pellet in an appropriate volume of Staining Buffer (e.g., 300-500 μL) for flow cytometry analysis.
- Viability Staining (Optional): a. If desired, add a viability dye such as PI just before analysis to exclude dead cells.
- Data Acquisition: a. Acquire the data on a flow cytometer equipped with a 633 nm or similar laser, collecting the C-phycocyanin signal in the appropriate detector (e.g., ~660/20 nm bandpass filter).



## **C-phycocyanin in Tandem Dyes**

**C-phycocyanin** can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET)-based tandem dyes.[8][9] In a tandem dye, C-PC is covalently linked to an acceptor fluorophore. When C-PC is excited, it transfers its energy to the acceptor, which then emits light at its own characteristic longer wavelength.[9] This creates a fluorescent probe with a large Stokes shift, allowing for greater flexibility in multicolor panel design. A common example is the use of **C-phycocyanin** in combination with other fluorophores to create tandem dyes for multicolor flow cytometry.[8] However, it is important to note that tandem dyes can be susceptible to degradation, which can lead to uncoupling and erroneous signals in the donor fluorophore's channel.[10]

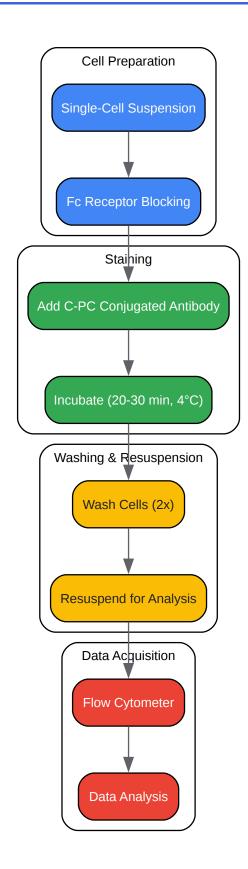
### **Data Presentation**

The following table provides an example of a typical multicolor flow cytometry panel incorporating a **C-phycocyanin** conjugate for immunophenotyping of human peripheral blood mononuclear cells (PBMCs).

| Marker | Fluorophore   | Laser Line | Emission Filter<br>(nm) |
|--------|---------------|------------|-------------------------|
| CD3    | FITC          | 488 nm     | 530/30                  |
| CD4    | PE            | 561 nm     | 585/42                  |
| CD8    | C-phycocyanin | 633 nm     | 660/20                  |
| CD19   | APC           | 633 nm     | 670/30                  |
| CD14   | PerCP-Cy5.5   | 488 nm     | 695/40                  |

# **Visualizations**









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